Product packaging for Zaltoprofen-d7 β-D-Glucuronide(Cat. No.:)

Zaltoprofen-d7 β-D-Glucuronide

Cat. No.: B1155770
M. Wt: 481.52
Attention: For research use only. Not for human or veterinary use.
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Description

Zaltoprofen-d7 β-D-Glucuronide is a deuterated and glucuronidated analytical standard primarily used in pharmaceutical research and development. This compound is the β-D-glucuronide conjugate of Zaltoprofen-d7, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen. The incorporation of seven deuterium atoms creates a distinct mass difference from the non-deuterated form, making this compound an essential internal standard for precise quantification in Mass Spectrometry (MS) . Its main application is in advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and LC-MS/MS, for studying the drug's metabolism and pharmacokinetics . In vivo, glucuronidation is a critical Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process increases the water solubility of drugs, facilitating their excretion. By using this compound as a reference standard, researchers can accurately identify, quantify, and characterize the glucuronide metabolites of Zaltoprofen in biological matrices like plasma, urine, and bile. This is crucial for understanding the drug's metabolic fate, biodistribution, and clearance, which are key parameters in toxicology assessments and the overall drug development process . This product is labeled "For Research Use Only" (RUO) and is strictly intended for use in laboratory research settings . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the material safety data sheet (MSDS) for complete handling and hazard information before use .

Properties

Molecular Formula

C₂₃H₁₅D₇O₉S

Molecular Weight

481.52

Synonyms

β-D-Glucopyranuronic Acid 1-[10,11-Dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetate]-d7

Origin of Product

United States

Synthesis and Advanced Structural Characterization of Zaltoprofen D7 β D Glucuronide

Synthetic Methodologies for Deuterated Zaltoprofen (B1682368) (Zaltoprofen-d7)

The synthesis of Zaltoprofen-d7, the precursor for the glucuronide conjugate, involves the specific incorporation of seven deuterium (B1214612) atoms into the Zaltoprofen molecule. Methodologies for this deuteration can be broadly categorized into chemical synthesis using deuterated reagents and biocatalytic approaches.

One common chemical strategy involves adapting established synthesis routes for Zaltoprofen. google.comgoogle.com The synthesis can start from precursors like o-chlorobenzene acetic acid methyl ester or 5-(1-propionyl)-2-thiophenyl toluic acid. google.comgoogle.com Deuterium atoms are introduced by using deuterated reagents at specific steps. For instance, a Friedel-Crafts acylation with deuterated propionyl chloride (propionyl-d5-chloride) or reduction steps using deuterium-donating agents can be employed. Another effective method is a halogen-exchange reaction, where a brominated Zaltoprofen intermediate is reacted with deuterium gas in the presence of a catalyst, such as palladium on carbon. scispace.com This latter method provides a clear and specific labeling point. scispace.com

Biocatalytic methods offer an alternative, highly specific route. A novel approach involves the use of a divergently engineered photodecarboxylase. nih.gov In this method, a suitable carboxylic acid-containing precursor to Zaltoprofen could be subjected to a light-driven decarboxylative deuteration in a deuterated solvent like D₂O, catalyzed by the enzyme. nih.gov This technique has shown promise for complex drug molecules, achieving good deuterium incorporation. nih.gov

A summary of potential synthetic approaches is presented below.

Methodology General Principle Key Reagents/Conditions Reference
Chemical Synthesis Use of deuterated reagents in a multi-step synthesis pathway.Deuterated propionyl chloride, deuterated solvents, deuterium gas (D₂), palladium catalyst. scispace.com
Halogen Exchange Replacement of a halogen (e.g., bromine) on the Zaltoprofen core with deuterium.Bromo-zaltoprofen, deuterium gas (D₂), palladium on carbon (Pd/C), base. scispace.com
Biocatalytic Deuteration Enzyme-catalyzed incorporation of deuterium from heavy water.Engineered photodecarboxylase, D₂O, 450 nm LED light. nih.gov

Strategies for Chemical and Enzymatic Synthesis of the β-D-Glucuronide Conjugate

The conjugation of Zaltoprofen-d7 to β-D-glucuronic acid results in the formation of an acyl glucuronide, where the carboxylic acid moiety of Zaltoprofen-d7 is linked to the C1 hydroxyl group of the glucuronic acid.

Chemical Synthesis: The most established chemical method for this transformation is the Koenigs-Knorr reaction or a variation thereof. nih.gov This strategy involves the coupling of the aglycone (Zaltoprofen-d7) with a protected glucuronic acid donor. The donor, typically a methyl ester of 2,3,4-tri-O-acetyl-α-D-glucopyranuronic acid bromide, is activated by a promoter, such as a silver or mercury salt, to react with the carboxylic acid of Zaltoprofen-d7. nih.gov The synthesis requires multiple steps: protection of the glucuronic acid hydroxyl and carboxyl groups, the coupling reaction itself, and subsequent deprotection steps to yield the final product. nih.gov The choice of protecting groups and reaction conditions is critical to ensure the desired β-anomeric configuration and to avoid unwanted side reactions.

Enzymatic Synthesis: Enzymatic synthesis mimics the biological metabolic pathway. This process utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in the body. google.com For laboratory-scale synthesis, preparations of liver microsomes (e.g., from rats or humans), which are rich in UGTs, can be incubated with Zaltoprofen-d7 and the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov This method often yields the biologically relevant metabolite directly. However, the yields can be low, and purification from the complex biological matrix is challenging. nih.gov Alternatively, purified or recombinant UGT enzymes can be used for a cleaner reaction, although this can be more costly. The reverse reaction, hydrolysis, is catalyzed by β-glucuronidase enzymes, which can be sourced from various organisms like E. coli or mollusks. scispace.comresearchgate.net

Synthesis Type Method Principle Key Components
Chemical Koenigs-Knorr ReactionCoupling of Zaltoprofen-d7 with a protected glucuronic acid donor, followed by deprotection.Zaltoprofen-d7, protected glucuronyl donor (e.g., acetobromoglucose), silver or mercury promoter. nih.gov
Enzymatic In Vitro MetabolismIncubation of Zaltoprofen-d7 with an enzyme source that catalyzes glucuronidation.Zaltoprofen-d7, liver microsomes or recombinant UGTs, UDPGA co-factor. google.comnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of the Labeled Glucuronide

Confirming the covalent structure of Zaltoprofen-d7 β-D-Glucuronide requires a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. For this compound (C₂₃H₁₅D₇O₉S), the expected accurate mass provides strong evidence of successful synthesis. clearsynth.comusbio.net Tandem mass spectrometry (LC-MS/MS) is employed to study fragmentation patterns. A characteristic fragmentation would be the loss of the glucuronic acid moiety (176 Da) from the parent ion, which helps to confirm the nature of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous structural elucidation of glucuronide metabolites, as it can resolve issues of regiochemistry and stereochemistry that MS cannot. nih.govhyphadiscovery.com Due to the often limited quantities of synthesized metabolites, high-field instruments (e.g., 700 MHz) equipped with sensitive cryoprobes are frequently used, allowing for full characterization with as little as 10-30 micrograms of material. hyphadiscovery.com A standard dataset of NMR experiments is acquired to assign the structure. nih.govhyphadiscovery.com

Technique Purpose Information Obtained
1D ¹H NMR Initial structural assessment.Provides chemical shifts and coupling constants of protons. Confirms the presence of both the Zaltoprofen and glucuronide moieties and the anomeric proton's configuration (β-linkage typically has a larger J-coupling).
2D COSY Correlates protons coupled to each other.Establishes proton-proton connectivities within the Zaltoprofen and glucuronide spin systems.
2D HSQC Correlates protons to their directly attached carbons.Assigns the chemical shifts of protonated carbons.
2D HMBC Correlates protons and carbons over 2-3 bonds.Establishes long-range connectivity, crucially identifying the linkage point between the Zaltoprofen carbonyl carbon and the anomeric C1' of the glucuronide.
2D NOESY/ROESY Correlates protons that are close in space.Provides through-space correlations that can help confirm stereochemistry and conformation.

The combination of these techniques allows for the complete and unambiguous assignment of the this compound structure. nih.govhyphadiscovery.com

Chromatographic Purity Assessment and Confirmation of Isotopic Incorporation

Chromatographic Purity Assessment: The chemical purity of the synthesized this compound is determined using high-performance liquid chromatography (HPLC). industry.gov.au Given the non-volatile nature of the glucuronide, HPLC is the method of choice over gas chromatography. nih.gov The system is typically equipped with a UV detector, as the Zaltoprofen chromophore allows for sensitive detection, or a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). nih.govindustry.gov.au Purity is reported as a percentage based on the relative peak area of the main component. industry.gov.au A mass balance approach, which combines HPLC purity with data from thermogravimetric analysis (for volatile impurities) and Karl Fischer titration (for water content), is often used to assign a final purity value for certified reference materials. industry.gov.auindustry.gov.au

Confirmation of Isotopic Incorporation: The degree and location of deuterium incorporation are confirmed by both mass spectrometry and NMR spectroscopy.

Mass Spectrometry: MS analysis is used to determine the isotopic distribution of the final product. By analyzing the molecular ion cluster, the percentage of the desired d7 species can be quantified relative to other isotopic variants (d0, d1, d2, etc.). industry.gov.au This provides the isotopic purity of the labeled compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the successful incorporation of deuterium is confirmed by the significant reduction or complete disappearance of the signal intensity for the protons at the deuterated positions when compared to the spectrum of the unlabeled Zaltoprofen β-D-Glucuronide standard. This provides qualitative and semi-quantitative confirmation of the label's location.

The rigorous application of these chromatographic and spectroscopic methods is essential to certify the material as a reliable internal standard for quantitative analysis.

Metabolic Pathways and Enzyme Kinetic Studies of Zaltoprofen Glucuronidation in Preclinical Systems

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Zaltoprofen (B1682368) Glucuronidation

The biotransformation of zaltoprofen into its glucuronide metabolite is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govscispace.com These enzymes are primarily located in the liver and are responsible for the glucuronidation of a wide array of compounds. nih.govpsu.edu

Specific Role of UGT2B7 in Zaltoprofen Glucuronidation

Research has pinpointed UGT2B7 as the principal enzyme responsible for the glucuronidation of zaltoprofen. nih.govscispace.com Studies utilizing recombinant human UGTs have demonstrated that UGT2B7 exhibits the highest activity towards zaltoprofen, establishing this as the predominant metabolic pathway for its elimination. nih.gov In fact, the glucuronidation capability of UGT2B7 for zaltoprofen is approximately seven times greater than that of the next most active isoform, UGT1A3. nih.gov This highlights the critical role of UGT2B7 in the clearance of zaltoprofen.

Enzyme Kinetic Parameters of Zaltoprofen Glucuronidation in Isolated Enzyme Systems and Subcellular Fractions

To fully understand the efficiency of zaltoprofen glucuronidation, it is essential to examine the enzyme kinetic parameters. These parameters, such as Kₘ and Vₘₐₓ, provide quantitative measures of the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. nih.govdokumen.pub

Determination of Kinetically Relevant Parameters (e.g., Km, Vmax)

The kinetics of zaltoprofen glucuronidation have been shown to follow the Michaelis-Menten model in rat hepatic microsomes. researchgate.netnih.gov This model describes the relationship between the substrate concentration and the reaction rate. While specific Kₘ and Vₘₐₓ values for zaltoprofen glucuronidation by individual human UGT isoforms are not extensively detailed in the provided results, the deuterated standard, Zaltoprofen-d7 β-D-Glucuronide, is a crucial tool for determining the efficiency of glucuronidation under various experimental conditions with high precision.

Analysis of Stereoselective Glucuronidation Kinetics (R- and S-Zaltoprofen)

Zaltoprofen is a chiral drug, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-zaltoprofen and (S)-zaltoprofen. nih.govresearchgate.net Research has demonstrated that the glucuronidation of zaltoprofen is stereoselective, with different rates observed for each enantiomer. researchgate.net

Below is an interactive data table summarizing the stereoselective glucuronidation kinetics of zaltoprofen in rat liver microsomes.

EnantiomerRelative Glucuronidation RateCatalyzing Efficiency (Vmax/Km) Ratio ((+)-enantiomer / (-)-enantiomer)
(-)-ZaltoprofenHigher0.8
(+)-ZaltoprofenLower

Investigation of Endogenous and Exogenous Modulators (Inhibitors/Inducers) on UGT-Mediated Zaltoprofen Glucuronidation in In Vitro Models

The activity of UGT enzymes can be altered by various substances, which can act as either inhibitors or inducers. nih.gov Understanding these interactions is crucial for predicting potential drug-drug interactions.

Furthermore, the enantiomers of zaltoprofen themselves have been shown to act as inhibitors of specific UGT isoforms. (R)-zaltoprofen exhibits noncompetitive inhibition towards UGT1A8 and competitive inhibition towards UGT2B7. nih.gov The inhibition kinetic parameters (Ki) for (R)-zaltoprofen were determined to be 35.3 μM for UGT1A8 and 19.2 μM for UGT2B7. nih.gov Interestingly, (R)-zaltoprofen and (S)-zaltoprofen show different inhibition types towards UGT1A7. nih.gov These findings suggest a potential for drug-drug interactions between zaltoprofen and other drugs that are substrates for these UGT isoforms. nih.govscience.gov

The following interactive data table outlines the inhibitory effects of (R)-zaltoprofen on specific UGT isoforms.

UGT IsoformInhibitorInhibition TypeInhibition Kinetic Parameter (Ki)
UGT1A8(R)-ZaltoprofenNoncompetitive35.3 μM
UGT2B7(R)-ZaltoprofenCompetitive19.2 μM
UGT1A7(R)-Zaltoprofen & (S)-ZaltoprofenDifferent Inhibition TypesNot Specified

Role of Gut Microbial β-Glucuronidases (gmGUS) in Glucuronide Hydrolysis and Enterohepatic Recirculation in Preclinical Contexts

Following hepatic metabolism, where zaltoprofen is conjugated to form Zaltoprofen-β-D-Glucuronide, the resulting water-soluble metabolite is primed for excretion. A significant pathway for the elimination of such glucuronide conjugates is biliary excretion into the gastrointestinal tract. nih.govresearchgate.net Once within the intestinal lumen, these conjugates encounter a dense and metabolically active community of microorganisms, the gut microbiota, which plays a critical role in the subsequent fate of the drug. nih.gov

The gut microbiota produces a class of enzymes known as β-glucuronidases (gmGUS). nih.govresearchgate.net These enzymes catalyze the hydrolysis of the β-D-glucopyranuronic acid conjugate, effectively reversing the phase II detoxification reaction that occurred in the liver. nih.govplos.org In the context of zaltoprofen metabolism, gmGUS enzymes cleave the glucuronic acid from Zaltoprofen-β-D-Glucuronide, regenerating the parent compound, zaltoprofen. nih.govyoutube.com Preclinical in vitro studies have confirmed that the zaltoprofen glucuronide metabolite can be hydrolyzed by β-glucuronidase. nih.govscispace.com

While specific preclinical studies quantifying the extent of enterohepatic recirculation for zaltoprofen are not extensively detailed in the literature, the mechanism is well-documented for other non-steroidal anti-inflammatory drugs (NSAIDs) in animal models. These studies provide a strong basis for understanding the potential impact of this pathway on zaltoprofen's pharmacokinetics. For instance, research in rats has demonstrated the significant contribution of enterohepatic recirculation to the systemic exposure of related NSAIDs. nih.gov The inhibition of gut microbial β-glucuronidases has also been shown in mouse models to mitigate the intestinal damage caused by NSAIDs like diclofenac (B195802) and indomethacin, underscoring the role of this microbial-driven recirculation in the local toxicity of this drug class. soton.ac.uk

The table below summarizes key preclinical findings on enterohepatic recirculation for analogous NSAIDs, illustrating the significance of this pathway.

| Indomethacin, Ketoprofen (B1673614), Diclofenac | Mouse | Inhibition of bacterial β-glucuronidase protected against NSAID-induced enteropathy. soton.ac.uk | Provides direct evidence that the hydrolysis of glucuronide metabolites by gmGUS is a key step in the mechanism of gut toxicity, mediated by EHC. |

Advanced Analytical Methodologies for Zaltoprofen D7 β D Glucuronide Quantification

Development and Rigorous Validation of LC-MS/MS Methods for Zaltoprofen-d7 β-D-Glucuronide

The development of a reliable LC-MS/MS method is a multi-faceted process requiring careful optimization of both the chromatographic separation and the mass spectrometric detection to ensure sensitivity, specificity, and reproducibility.

Effective chromatographic separation is crucial to distinguish the analyte from endogenous matrix components and potential isomers, thereby minimizing ion suppression and ensuring accurate quantification. scispace.com Glucuronides are typically more hydrophilic than their parent aglycones, which can make them challenging to retain and separate using standard reversed-phase (RP) chromatography. scispace.com

Method development for Zaltoprofen (B1682368) and its metabolites often employs C18 analytical columns. researchgate.neteurekaselect.com The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and peak shape. A common approach involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. researchgate.netcurrentseparations.com The aqueous component is often acidified or buffered to control the ionization state of the analyte; examples include potassium dihydrogen phosphate (B84403), ammonium (B1175870) formate (B1220265), or dilute formic or acetic acid. researchgate.netmdpi.com For instance, a method for Zaltoprofen analysis utilized a mobile phase of 0.01 M Potassium dihydrogen phosphate and acetonitrile (20:80 v/v). Another approach for its enantiomers used 0.1% (v/v) aqueous formic acid with 10 mM ammonium formate and acetonitrile. researchgate.net Achieving good separation is imperative to prevent the potential for in-source deconjugation of the glucuronide back to its parent aglycone, which could lead to inaccurate measurements. scispace.com

ParameterTypical Selection/ConditionRationale
Column ChemistryReversed-Phase C18Provides good retention and separation for a wide range of analytes, including Zaltoprofen and its metabolites. eurekaselect.com
Mobile Phase (Organic)Acetonitrile (ACN)Commonly used organic solvent in reversed-phase chromatography, providing good elution strength. researchgate.net
Mobile Phase (Aqueous)Buffered solutions (e.g., Ammonium Formate, Potassium Phosphate) with acidifiers (e.g., Formic Acid)Controls pH to ensure consistent ionization state of the analyte, improving peak shape and retention. researchgate.net
Elution ModeGradient ElutionNecessary for separating analytes with different polarities, such as the parent drug and its more hydrophilic glucuronide metabolite, within a reasonable run time. currentseparations.com
Flow Rate0.3 - 1.0 mL/minOptimized to balance analysis time with separation efficiency for standard analytical columns. researchgate.net

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. The choice of ionization source is a primary consideration. Electrospray ionization (ESI) is frequently used for the analysis of glucuronide conjugates and was successfully applied to the parent compound, Zaltoprofen, typically in positive ion mode. d-nb.infonih.gov

The most common detection mode for quantification is Multiple Reaction Monitoring (MRM). nih.gov In this mode, the mass spectrometer is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragment it in the collision cell, and then detect a specific product ion in the third quadrupole. nih.gov This precursor-to-product ion transition is highly specific to the analyte's structure. For acyl glucuronides, a characteristic fragmentation involves the neutral loss of the glucuronic acid moiety (a mass of 176 Da). scispace.com For Zaltoprofen, a documented MRM transition is m/z 299.3 → 225.0. nih.gov For this compound, the precursor and product ion masses would be shifted by +7 Da due to the deuterium (B1214612) labeling. Optimization of MS parameters such as collision energy is essential to maximize the signal intensity of the chosen transition, thereby enhancing the sensitivity of the assay. d-nb.info

ParameterTypical SelectionRationale
Ionization SourceElectrospray Ionization (ESI)Effective for ionizing polar and thermally labile molecules like glucuronides in a liquid stream. d-nb.info
Ionization ModePositive Ion ModeZaltoprofen and its metabolites can be readily protonated to form [M+H]⁺ ions. nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Provides excellent selectivity and sensitivity by monitoring a specific mass transition, reducing chemical noise. nih.gov
Characteristic FragmentationNeutral loss of glucuronic acid moiety (176 Da)A common fragmentation pathway for glucuronide conjugates that aids in their identification. scispace.com

Bioanalytical Sample Preparation Strategies for Glucuronide Metabolites in Complex Biological Matrices (Preclinical Origin)

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma, urine), remove interferences, and concentrate the sample while ensuring the analyte remains stable throughout the process. semanticscholar.orgnih.gov

Acyl glucuronides, such as the metabolite of Zaltoprofen, are known to be potentially unstable compounds. nih.govresearchgate.net They can undergo hydrolysis, which cleaves the glucuronic acid moiety and reverts the metabolite back to the parent aglycone (back-conversion). scispace.com They can also undergo pH-dependent intramolecular acyl migration, where the acyl group moves from the C-1 position to other positions on the glucuronic acid ring, forming isomers. scispace.comcurrentseparations.com

To ensure the accurate quantification of the glucuronide, it is critical to minimize this degradation. Key strategies include:

Immediate Stabilization: Samples should be processed promptly after collection to minimize degradation. nih.gov

Temperature Control: Storing and processing samples at low temperatures (e.g., 4°C or on ice) significantly slows the rate of hydrolysis and acyl migration. scispace.com Long-term storage should be at -80°C. mdpi.com

pH Adjustment: Since instability is often greater at neutral or alkaline pH, acidifying the biological sample immediately after collection can enhance stability. scispace.com

The stability of the analyte must be thoroughly evaluated under all conditions encountered during sample handling, storage, and analysis to ensure data integrity. scispace.comnih.gov

Two predominant techniques for extracting drugs and metabolites from biological fluids are Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE). semanticscholar.org

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. semanticscholar.org For Zaltoprofen, LLE with ethyl acetate (B1210297) has been reported. semanticscholar.org To extract the relatively polar glucuronide metabolite, the pH of the aqueous sample may need to be adjusted to suppress the ionization of the carboxylic acid on the glucuronic acid moiety, thereby increasing its partitioning into the organic solvent. scispace.com

Solid Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its high reproducibility, potential for automation, and lower solvent consumption. scispace.comsemanticscholar.org In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. semanticscholar.org Various sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used depending on the physicochemical properties of the analyte. For Zaltoprofen enantiomers, SPE has been successfully applied for extraction from plasma. semanticscholar.org

Strategic Application of this compound as a Stable Isotope Labeled Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. researchgate.net this compound is an ideal SIL-IS for the quantification of the authentic Zaltoprofen β-D-Glucuronide metabolite.

An SIL-IS is a form of the analyte where several atoms (commonly hydrogen) have been replaced with their heavier stable isotopes (e.g., deuterium). The key advantages are:

Similar Physicochemical Properties: The SIL-IS has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and exhibits similar extraction recovery and ionization efficiency. researchgate.net

Correction for Variability: By adding a known amount of the SIL-IS to every sample at the beginning of the preparation process, it can accurately correct for variability in sample preparation steps (e.g., extraction efficiency) and for matrix effects (ion suppression or enhancement) that can occur during MS analysis. researchgate.net

Improved Accuracy and Precision: The analyte's concentration is determined by the ratio of its peak area to the peak area of the SIL-IS. This ratiometric measurement significantly improves the accuracy and precision of the assay compared to methods using external calibration or other types of internal standards. scispace.comresearchgate.net

Because this compound is structurally identical to the target analyte apart from the isotopic label, it experiences the same potential instability and extraction inefficiencies, making it the most effective tool to ensure reliable and accurate quantification of Zaltoprofen's glucuronide metabolite in preclinical studies. scispace.com

Principles of Internal Standard Selection and Application in LC-MS/MS

The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable LC-MS/MS methods. An ideal IS should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability.

Stable isotope-labeled (SIL) internal standards are considered the most suitable choice for LC-MS/MS bioanalysis. This compound is a SIL IS for Zaltoprofen β-D-Glucuronide. The incorporation of seven deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.

The key principles for selecting and applying this compound as an internal standard include:

Co-elution: The IS and the analyte should have nearly identical retention times in the chromatographic system. This ensures that both compounds experience the same matrix effects at the same time.

Similar Ionization Efficiency: Both this compound and Zaltoprofen β-D-Glucuronide should exhibit similar ionization responses in the mass spectrometer's ion source. This allows the IS to effectively normalize for variations in ionization efficiency caused by matrix components.

Identical Extraction Recovery: The recovery of the IS during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should be the same as that of the analyte.

Stability: The IS must be stable throughout the sample handling, processing, and storage conditions.

No Isotopic Cross-Contamination: The IS should be of high isotopic purity to prevent any contribution to the analyte signal, and vice versa.

By adhering to these principles, this compound can effectively compensate for variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification of Zaltoprofen β-D-Glucuronide in complex biological matrices.

Assessment and Mitigation of Internal Standard Variability in Bioanalytical Assays

While a SIL IS like this compound is designed to minimize variability, it is essential to monitor its response throughout a bioanalytical run to ensure data integrity. Excessive variability in the IS signal can indicate underlying issues with the assay.

Assessment of Internal Standard Variability:

The response of the internal standard should be monitored for each sample in an analytical batch. Acceptance criteria for IS response variability are typically established during method validation and are often defined in standard operating procedures. A common approach is to set a percentage deviation from the mean IS response of the calibration standards and quality control samples.

Potential Causes and Mitigation Strategies for Internal Standard Variability:

Cause of VariabilityMitigation Strategy
Inconsistent sample preparation Ensure precise and consistent pipetting of the IS working solution. Thoroughly vortex all samples after the addition of the IS.
Matrix effects Optimize the chromatographic method to separate the analyte and IS from interfering matrix components. Employ more selective sample preparation techniques.
Ion suppression or enhancement Evaluate matrix effects during method development using post-column infusion experiments. Adjust chromatographic conditions or sample dilution to minimize these effects.
Instability of the internal standard Verify the stability of the IS in the stock solution and in the biological matrix under the storage and handling conditions of the study.
Instrumental issues Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability parameters throughout the analytical run.

By systematically assessing and addressing the potential causes of internal standard variability, the reliability and accuracy of the bioanalytical data for Zaltoprofen β-D-Glucuronide can be ensured.

Comparative Analysis of Analytical Method Performance for Zaltoprofen Glucuronides across Different Preclinical Species

The validation of a bioanalytical method is essential for each species used in preclinical studies, as the composition of the biological matrix can vary significantly and impact method performance. A comparative analysis of the analytical method for Zaltoprofen glucuronides in plasma from different preclinical species, such as rats, mice, and dogs, is crucial for obtaining reliable pharmacokinetic data.

The performance of the LC-MS/MS method for Zaltoprofen β-D-Glucuronide, using this compound as the internal standard, would be evaluated for key validation parameters in each species' plasma.

Hypothetical Comparative Method Performance Data:

The following table illustrates a hypothetical comparison of key validation parameters for the quantification of Zaltoprofen β-D-Glucuronide in rat, mouse, and dog plasma.

Validation ParameterRat PlasmaMouse PlasmaDog Plasma
Linearity (r²) > 0.995> 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 12%< 8%
Inter-day Precision (%CV) < 11%< 13%< 9%
Accuracy (% Bias) Within ±10%Within ±12%Within ±8%
Mean Extraction Recovery 85%82%88%
Matrix Effect (%CV) < 15%< 18%< 12%

Discussion of Potential Species-Specific Differences:

Matrix Effects: The lipid, protein, and endogenous metabolite composition can differ between species, potentially leading to varying degrees of ion suppression or enhancement. For instance, mouse plasma can sometimes exhibit more pronounced matrix effects compared to rat or dog plasma.

Metabolite Profile: The relative abundance of different Zaltoprofen metabolites could differ across species, which might necessitate chromatographic separation from any potentially interfering metabolites.

A thorough validation in each preclinical species ensures that the bioanalytical method is "fit-for-purpose" and that the generated pharmacokinetic data are accurate and reliable for cross-species comparisons and for making informed decisions in drug development.

Preclinical Pharmacokinetic and Disposition Studies of Zaltoprofen Glucuronides

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) of Zaltoprofen-Derived Glucuronides in In Vitro and In Vivo Animal Models

The metabolic journey of zaltoprofen (B1682368), a nonsteroidal anti-inflammatory drug (NSAID), culminates in the formation of glucuronide conjugates. In preclinical studies, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these metabolites is crucial for a complete pharmacokinetic profile. thermofisher.comnih.gov

Metabolism: Zaltoprofen undergoes phase II metabolism, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) has been identified as the main catalyst for zaltoprofen glucuronidation. nih.gov Under physiological conditions, other UGT isoforms are considered to have a minor contribution to this metabolic pathway. nih.gov This conjugation process increases the water solubility of the compound, facilitating its excretion from the body. msdmanuals.com

In Vitro and In Vivo Models: Preclinical ADME studies typically employ a combination of in vitro and in vivo models to predict the behavior of a drug and its metabolites in humans. thermofisher.comwuxiapptec.com

In Vitro Models: Liver microsomes and hepatocytes are commonly used to study metabolic pathways, such as the formation of zaltoprofen glucuronides by enzymes like UGT2B7. thermofisher.comnih.gov These systems allow for the characterization of metabolic stability and potential drug-drug interactions.

In Vivo Models: Animal models, such as rats, are utilized in pharmacokinetic studies to understand the complete ADME profile. uniroma1.it Following administration of zaltoprofen, the plasma concentrations of both the parent drug and its glucuronide metabolites are measured over time to determine their formation, distribution, and elimination rates.

While specific ADME parameters for Zaltoprofen β-D-Glucuronide are not extensively detailed in the available literature, the general pathway involves its formation in the liver, distribution via systemic circulation, and subsequent elimination.

ADME ProcessKey Findings for Zaltoprofen MetabolismTypical Preclinical Models Used
Absorption Parent drug (Zaltoprofen) is rapidly absorbed. nih.govIn vivo animal models (e.g., rats).
Distribution Information specific to the glucuronide metabolite is limited. Parent drug distribution is influenced by high plasma protein binding. nih.govQuantitative Whole-Body Autoradiography (QWBA) in animal models. wuxiapptec.com
Metabolism Zaltoprofen is metabolized mainly to glucuronides via the UGT2B7 enzyme. nih.govIn vitro human liver microsomes, hepatocytes; in vivo animal models. thermofisher.comnih.gov
Excretion As polar metabolites, glucuronides are primarily cleared renally and/or via biliary pathways. msdmanuals.comUrine and bile collection in in vivo animal models.

Elucidation of Biliary and Renal Excretion Pathways of Zaltoprofen β-D-Glucuronide in Preclinical Species

Once formed, the polar Zaltoprofen β-D-Glucuronide is eliminated from the body primarily through renal and biliary excretion pathways. msdmanuals.com

Renal Excretion: The kidneys are the principal organs for the excretion of water-soluble substances, including most drug metabolites. msdmanuals.com Glucuronide conjugates are typically filtered at the glomerulus and secreted into the renal tubules to be excreted in the urine. For many NSAIDs, renal excretion of their glucuronides is the major route of elimination. nih.gov In cases of renal insufficiency, the clearance of these glucuronides can be significantly reduced, leading to their accumulation in plasma. nih.gov

Biliary Excretion: The biliary system serves as another important route for the excretion of drugs and their metabolites, particularly for compounds with a molecular weight greater than 300 g/mol that possess both polar and lipophilic characteristics. msdmanuals.com Conjugation with glucuronic acid facilitates biliary excretion. msdmanuals.com Studies on other NSAIDs, such as ibuprofen, in rat models have demonstrated the biliary excretion of their glucuronide metabolites. mdpi.com It is plausible that Zaltoprofen β-D-Glucuronide also undergoes a degree of biliary excretion, where it is transported from hepatocytes into the bile and then eliminated via the gastrointestinal tract. Some glucuronide conjugates may be subject to enterohepatic recycling, where the metabolite secreted in the bile is reabsorbed from the intestine. unc.edu

Assessment of Transporter-Mediated Disposition of Glucuronides (e.g., MRPs, OATPs) in Preclinical Models

The movement of drug metabolites across cellular membranes is often facilitated by transport proteins. Organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) are key transporters involved in the disposition of glucuronide conjugates. nih.gov

OATPs: These transporters are primarily involved in the uptake of drugs and their metabolites from the blood into hepatocytes. researchgate.net While specific studies on zaltoprofen's interaction with various transporters are needed, OATPs are known to transport a wide range of drug substrates, including other NSAIDs. nih.govresearchgate.net The activity of hepatic OATPs is a critical determinant of drug clearance and can be a source of interindividual variability in pharmacokinetics. nih.govescholarship.org

MRPs: These transporters function as efflux pumps, moving substrates out of cells. For instance, MRP2 is located on the canalicular membrane of hepatocytes and plays a significant role in the biliary excretion of glucuronide conjugates. magtech.com.cn MRP3, found on the basolateral membrane, can efflux glucuronides back into the bloodstream for subsequent renal elimination. The interplay between these transporters is crucial in determining the ultimate fate of metabolites like Zaltoprofen β-D-Glucuronide.

Preclinical evaluation in models such as sandwich-cultured hepatocytes or vesicles expressing specific transporters is essential to characterize the affinity of Zaltoprofen β-D-Glucuronide for these transport proteins and to predict potential drug-drug interactions.

Preclinical Plasma Protein and Tissue Binding Characteristics of Zaltoprofen Glucuronides

The extent to which a drug or its metabolite binds to plasma proteins, such as albumin, significantly influences its distribution and clearance. researchgate.netdntb.gov.ua

Plasma Protein Binding: The parent drug, zaltoprofen, is highly bound to human plasma proteins (99.6%), meaning only a small fraction (0.4%) is free in circulation to exert its effects or be metabolized and cleared. nih.gov While specific binding data for zaltoprofen glucuronides are scarce, studies on the acyl glucuronides of other propionic acid-derived NSAIDs, like ketoprofen (B1673614), provide valuable insights. Ketoprofen glucuronide has been shown to bind irreversibly to plasma proteins, particularly albumin, in vitro. nih.gov This covalent binding is a characteristic of some reactive acyl glucuronides, which can form adducts with proteins. nih.gov The binding of ketoprofen glucuronide to albumin was found to be concentration-dependent. nih.gov

Tissue Binding: The distribution of a compound into tissues is inversely related to its plasma protein binding but also depends on its affinity for tissue components. researchgate.net Generally, drugs that are highly bound to plasma proteins are confined to the vascular space and have a low volume of distribution. researchgate.net Specific preclinical studies on the tissue binding characteristics of Zaltoprofen β-D-Glucuronide are required to fully understand its distribution profile.

CompoundPlasma Protein Binding (%)Key Characteristics
Zaltoprofen (Parent Drug) 99.6% nih.govHigh degree of reversible binding to plasma proteins, primarily albumin.
Ketoprofen Glucuronide (Analog) Significant nih.govDemonstrates irreversible, covalent binding to plasma albumin in vitro. nih.gov
Zaltoprofen β-D-Glucuronide Data not availableAs an acyl glucuronide, potential for protein binding exists and requires further investigation.

Mechanistic Research Applications and Contribution to Drug Discovery Sciences

Application of Stable Isotope Labeling to Elucidate Complex Metabolic Pathways of Zaltoprofen (B1682368)

The biotransformation of zaltoprofen involves several metabolic pathways, including oxidation and glucuronidation. The use of stable isotope-labeled compounds, such as Zaltoprofen-d7 β-D-Glucuronide, is a powerful technique to trace and identify metabolites. By introducing a known quantity of the labeled compound, researchers can distinguish between endogenously produced metabolites and the administered standard, allowing for precise quantification and structural elucidation of novel or minor metabolic products. musechem.comnih.govnih.gov

The metabolism of zaltoprofen is primarily mediated by cytochrome P450 enzymes, particularly CYP2C9, and UDP-glucuronosyltransferases (UGTs), with UGT2B7 playing a significant role in the glucuronidation process. medicaldialogues.inpharmatutor.orgnih.gov The use of this compound can help in definitively identifying the glucuronide conjugates and understanding the kinetics of their formation and elimination. This is crucial for building a comprehensive metabolic map of zaltoprofen, which is essential for predicting its pharmacokinetic behavior and potential for accumulation or toxicity.

Key Metabolic Pathways of Zaltoprofen:

Metabolic PathwayPrimary Enzymes InvolvedKey Metabolites
OxidationCYP2C9Hydroxylated metabolites, S-oxide zaltoprofen
GlucuronidationUGT2B7Zaltoprofen β-D-Glucuronide

Utility of this compound in In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Screening Assays

In vitro DMPK assays are fundamental in early drug discovery for predicting the in vivo behavior of a drug candidate. This compound is an invaluable tool in these assays, serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. nih.gov Its use allows for the accurate determination of zaltoprofen's metabolic stability in liver microsomes, hepatocytes, and other in vitro systems.

The precise quantification enabled by this labeled standard helps in determining key DMPK parameters such as intrinsic clearance (CLint) and the rate of metabolite formation. This information is vital for predicting in vivo hepatic clearance and the potential for drug accumulation. Furthermore, in permeability and transporter assays, this compound can be used to accurately quantify the parent drug and its metabolites, providing insights into their absorption and distribution characteristics.

Applications in In Vitro DMPK Screening:

Assay TypeRole of this compoundKey Parameters Determined
Metabolic StabilityInternal standard for LC-MS analysisIntrinsic clearance (CLint), half-life (t1/2)
Metabolite IdentificationAids in the detection and quantification of glucuronide metabolitesRate of metabolite formation
Permeability AssaysInternal standard for quantifying transported compoundsApparent permeability coefficient (Papp)
Transporter StudiesInternal standard for assessing substrate or inhibitor potentialTransport kinetics (Km, Vmax)

Contribution to Understanding Drug-Drug Interactions at the Glucuronidation Level in Preclinical Settings

Drug-drug interactions (DDIs) can lead to altered drug efficacy and safety. While much focus is often on CYP-mediated interactions, UGT-mediated DDIs are also clinically significant. nih.govresearchgate.netresearchgate.net Zaltoprofen is a substrate for UGT2B7, and co-administration with other drugs that are substrates, inhibitors, or inducers of this enzyme could potentially alter its pharmacokinetics. nih.gov

This compound, in conjunction with unlabeled zaltoprofen, can be used in in vitro preclinical studies to investigate such interactions. By incubating human liver microsomes or recombinant UGT enzymes with zaltoprofen and a potential interacting drug, the impact on the formation of Zaltoprofen β-D-Glucuronide can be accurately measured using the deuterated standard. This allows for the determination of inhibitory constants (Ki) and the identification of potential DDI risks before advancing to clinical studies. While zaltoprofen itself is considered unlikely to cause significant drug interactions with CYP substrates at clinical doses, understanding its interactions at the glucuronidation level is crucial for a complete safety profile. nih.gov

Integration with Pharmacometabolomics for Comprehensive Drug Fate Analysis in Non-Clinical Studies

Pharmacometabolomics, the integration of pharmacokinetic and metabolomic data, offers a holistic view of a drug's disposition and its effects on the endogenous metabolome. In non-clinical studies, the use of stable isotope-labeled compounds like this compound is central to this approach.

By administering the labeled drug to animal models, researchers can trace the entire lifecycle of the drug and its metabolites. musechem.comnih.gov The distinct mass shift introduced by the deuterium (B1214612) atoms allows for the unambiguous detection of drug-related material against the complex background of endogenous metabolites. This enables the creation of a comprehensive drug fate profile, detailing absorption, distribution, metabolism, and excretion (ADME) pathways. Furthermore, any observed changes in the endogenous metabolome can be confidently correlated with the presence of the drug or its metabolites, providing valuable insights into its pharmacological and potential toxicological mechanisms.

Future Research Directions and Emerging Methodologies

Exploration of Novel Analytical Technologies for High-Throughput Glucuronide Profiling

The accurate and efficient profiling of glucuronide metabolites is paramount in drug development. Traditional analytical methods, while robust, can be time-consuming and may not be suitable for the rapid screening of large numbers of compounds. The future in this area lies in the adoption of novel analytical technologies that offer high-throughput capabilities.

High-throughput screening (HTS) assays are becoming increasingly vital for evaluating a compound's potential for drug-drug interactions and toxicity at an early stage. researchgate.net Fluorescence-based HTS assays, for example, can be used to screen for potential inhibitors and substrates of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. researchgate.netsemanticscholar.org These assays monitor the change in fluorescence as a substrate is converted to its glucuronide, allowing for rapid and real-time analysis. semanticscholar.org

Advancements in mass spectrometry (MS) are also at the forefront of high-throughput glucuronide analysis. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the cornerstone for the direct quantification of glucuronides in biological matrices, offering exceptional selectivity and sensitivity. frontiersin.org Emerging methods like high-resolution accurate-mass (HRAM) mass spectrometry show great promise for the untargeted detection of phase II metabolites, including glucuronides. helsinki.fi Furthermore, the development of faster LC-MS/MS methods, with injection-to-injection times as short as 7.5 minutes, facilitates high-throughput applications. consensus.app

Another promising technology is multisegment injection–capillary electrophoresis–tandem mass spectrometry (MSI-CE-MS/MS), which allows for the multiplexed analysis of numerous samples in a single run, significantly increasing throughput. frontiersin.org The integration of novel enzymatic approaches, such as the use of highly efficient recombinant β-glucuronidases that function at room temperature, can streamline sample preparation and further accelerate the analytical workflow. nih.gov

Table 1: Comparison of Novel Analytical Technologies for Glucuronide Profiling

Technology Principle Advantages Challenges
Fluorescence-based HTS Measures change in fluorescence upon glucuronidation of a probe substrate. Rapid, real-time analysis suitable for large-scale screening. Indirect measurement; potential for interference from fluorescent compounds.
LC-MS/MS Separates compounds by liquid chromatography and detects them by mass spectrometry. High selectivity and sensitivity for direct quantification. Can be time-consuming; requires authentic standards for absolute quantification.
HRAM-MS Provides high-resolution mass data for untargeted metabolite identification. Enables discovery of novel metabolites without prior knowledge. Data analysis can be complex; may require specialized software.
MSI-CE-MS/MS Separates ions by capillary electrophoresis and detects them by mass spectrometry with multiplexed injections. Very high throughput; minimal sample preparation. Limited to charged or chargeable analytes; potential for matrix effects.
Recombinant β-glucuronidase Assays Uses engineered enzymes for rapid cleavage of glucuronides prior to analysis. Faster sample preparation; can be automated. Indirect measurement of the glucuronide; enzyme efficiency can vary.

Advancements in Computational Modeling and In Silico Prediction of Glucuronidation Pathways and UGT Substrate Specificity

In silico approaches are becoming indispensable tools in predicting the metabolic fate of drug candidates, including their glucuronidation pathways. These computational models offer a cost-effective and time-efficient alternative to experimental methods, particularly in the early stages of drug discovery.

Quantitative structure-activity relationship (QSAR) modeling is a key in silico technique used to predict the biological activity of compounds based on their chemical structures. corning.comnih.gov Both 2D and 3D-QSAR models have been developed to predict the substrate specificity of various UGT isoforms. frontiersin.orgnih.govmdpi.com These models identify the physicochemical properties and structural features of molecules that are critical for their interaction with UGT enzymes. For instance, pharmacophore models can define the spatial arrangement of features, such as hydrogen bond acceptors, hydrophobic regions, and the glucuronidation site, that are essential for a molecule to be a UGT substrate. frontiersin.orgnih.govmdpi.com

Molecular docking simulations provide a more detailed view of the interactions between a substrate and the active site of a UGT enzyme. researchgate.netfrontiersin.org Although the lack of a complete crystal structure for human UGTs presents a significant challenge, homology modeling, which uses the known structures of related proteins as templates, has been employed to create models of human UGTs. frontiersin.orgnih.gov These models can then be used for docking studies to predict the binding affinity and orientation of potential substrates, thereby offering insights into UGT substrate specificity and regioselectivity. frontiersin.org

Machine learning and graph neural network methods are also being developed to predict whether a drug-like molecule is a potential UGT substrate and to identify the specific sites of metabolism. nih.gov These advanced computational frameworks have shown high accuracy in predicting UGT-mediated metabolism and can be valuable tools for optimizing the metabolic profiles of drug candidates. nih.gov

Table 2: In Silico Approaches for Predicting Glucuronidation

Modeling Technique Description Application in Glucuronidation Limitations
QSAR Relates chemical structure to biological activity using statistical methods. Predicts UGT substrate specificity and binding affinity. Predictive power is dependent on the quality and diversity of the training data.
Pharmacophore Modeling Identifies the 3D arrangement of essential features for biological activity. Defines the key structural requirements for UGT substrates. May not capture all the subtle interactions that influence binding.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a protein. Simulates the interaction between a substrate and the UGT active site. Accuracy is limited by the quality of the protein structure model.
Machine Learning/GNN Uses algorithms to learn from data and make predictions. Predicts UGT substrates and sites of metabolism with high accuracy. Requires large and high-quality datasets for training; can be a "black box".

Investigation of the Potential for Zaltoprofen (B1682368) β-D-Glucuronide to Exhibit Pharmacological Activity as a Metabolite in Preclinical Models

While glucuronidation is often considered a detoxification pathway that renders compounds inactive and facilitates their excretion, there are instances where glucuronide metabolites are pharmacologically active. A notable example is morphine-6-glucuronide, an active metabolite of morphine that contributes significantly to its analgesic effects. Therefore, it is crucial to investigate whether Zaltoprofen β-D-Glucuronide possesses any pharmacological activity.

Zaltoprofen is a known NSAID with anti-inflammatory and analgesic properties, which it exerts through the inhibition of cyclooxygenase (COX) enzymes and bradykinin-induced pain responses. semanticscholar.orgnih.gov Studies have shown that zaltoprofen is metabolized in the liver by CYP2C9 and UGT2B7, with a significant portion of the drug being excreted in the urine as a glucuronide conjugate. While the pharmacological activity of the parent drug, zaltoprofen, and its hydroxylated metabolite is established, there is currently a lack of published preclinical studies specifically investigating the pharmacological activity of Zaltoprofen β-D-Glucuronide.

Development of Advanced In Vitro Systems for Mimicking In Vivo Glucuronidation and Glucuronide Disposition More Accurately

Traditional in vitro models, such as 2D cell cultures and liver microsomes, have been instrumental in studying drug metabolism. However, these systems often fail to fully recapitulate the complex microenvironment of human organs, which can lead to inaccurate predictions of in vivo drug disposition. The development of advanced in vitro systems that more accurately mimic in vivo conditions is a key area of future research.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for studying drug metabolism. frontiersin.orgnih.govcorning.comnih.gov These models exhibit improved cell-to-cell interactions and more accurately reflect the architecture and function of native tissues. frontiersin.orgcorning.comnih.gov Liver spheroids and organoids, for example, have shown enhanced expression and activity of drug-metabolizing enzymes, including UGTs, compared to 2D cultures. frontiersin.orgnih.gov This makes them more reliable models for predicting glucuronidation and drug-induced liver injury. frontiersin.org

Organ-on-a-chip (OoC) technology represents a further leap in mimicking human physiology in vitro. nih.govfrontiersin.orgyoutube.com These microfluidic devices contain living cells in a microenvironment that simulates the mechanical and biochemical conditions of a specific organ. youtube.com Liver-on-a-chip models, for instance, can be used to study the long-term metabolism of drugs and the formation of glucuronide metabolites in a more dynamic and physiologically relevant setting. nih.gov The ability to connect multiple organ chips also allows for the investigation of multi-organ interactions and a more comprehensive understanding of a drug's pharmacokinetic profile. youtube.com

Q & A

Q. What are the primary synthetic routes for preparing Zaltoprofen-d7 β-D-Glucuronide, and how do reaction conditions influence anomer formation?

this compound is typically synthesized via glycosidation-anomerization reactions. For example, SnCl₄-promoted anomerization of β-D-glucopyranosiduronic acids can yield the desired β-anomer, as demonstrated in flavonoid glucuronide syntheses . Reaction temperature, solvent polarity, and catalyst concentration are critical: lower temperatures (0–25°C) favor β-configuration retention, while higher SnCl₄ concentrations accelerate anomerization but may reduce yield. Validate product configuration using 1H^1H-NMR (anomeric proton coupling constants: J=7.5HzJ = 7.5 \, \text{Hz} for β-anomers) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Structural confirmation requires a multi-technique approach:

  • NMR : Identify substitution patterns (e.g., downfield shifts in aromatic protons at C-7 or C-4' positions in flavonoids) and anomeric configurations .
  • HPLC-MS : Quantify purity (>95%) and detect isotopic labeling (d7) via mass shifts (e.g., molecular ion at m/z 478.57 ± 0.5) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 240–280 nm) and validate system suitability (e.g., resolution ≥2.0 between Zaltoprofen and impurities) .

Q. How are glucuronidated metabolites like this compound quantified in biological matrices?

Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., Zaltoprofen-d7) for precision. For urine/plasma, solid-phase extraction (SPE) followed by LC-MS/MS in MRM mode is recommended. Calibrate using reference standards (e.g., daidzein-7-O-β-D-glucuronide) with linear ranges of 0.1–100 ng/mL .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when characterizing β-D-glucuronides with multiple substitution sites?

Contradictions often arise from overlapping signals (e.g., C-7 vs. C-4' glucuronidation). Use 2D-NMR (HSQC, HMBC) to resolve ambiguities:

  • HSQC : Correlate 1H^1H and 13C^13C shifts of glucuronic acid protons.
  • HMBC : Identify long-range couplings between aglycone protons and glucuronide carbons. For kaempferol-7,4'-di-O-β-D-glucuronide, distinct anomeric proton doublets (δ=5.17ppm\delta = 5.17 \, \text{ppm} and 5.22ppm5.22 \, \text{ppm}) confirmed dual substitution . Cross-validate with enzymatic hydrolysis (β-glucuronidase) and HPLC to confirm positional specificity .

Q. What experimental design considerations are critical for optimizing enzymatic biosynthesis of this compound?

Engineered microbial systems (e.g., E. coli BL21 expressing UGT enzymes) can improve yield. Key parameters:

  • Substrate loading : Excess aglycone (e.g., 114 mg/L resveratrol) increases conversion but may inhibit enzymes.
  • Reaction time : Monitor kinetics (e.g., 3-hour incubations achieve >70% conversion) .
  • Deuterium incorporation : Use deuterated precursors (e.g., D₂O media) to ensure isotopic purity. Validate via 2H^2H-NMR or mass spectrometry .

Q. How can researchers resolve discrepancies in glucuronide quantification between LC-MS and enzymatic assays?

Discrepancies may arise from matrix effects (e.g., plasma proteins) or incomplete enzymatic hydrolysis. Mitigation strategies:

  • Standard addition : Spike known glucuronide concentrations into matrices to assess recovery.
  • Parallel analysis : Compare LC-MS results with β-glucuronidase-treated samples (37°C, pH 6.8). For example, daidzein-7-β-D-glucuronide showed 92% recovery in urine after enzymatic hydrolysis .

Methodological Best Practices

  • Synthesis : Prioritize SnCl₄-catalyzed anomerization for β-selectivity, but monitor side reactions (e.g., acetylation) via TLC .
  • Purification : Use preparative HPLC with C18 columns (10 µm, 250 × 21.2 mm) and 0.1% formic acid/acetonitrile gradients .
  • Validation : Adhere to ICH guidelines for linearity (R2>0.99R^2 > 0.99), precision (RSD < 5%), and LOD/LOQ (0.01–0.1 ng/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.